4-(Trifluoromethyl)phenylacetyl chloride

Description

The exact mass of the compound 4-(Trifluoromethyl)phenylacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)phenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)phenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

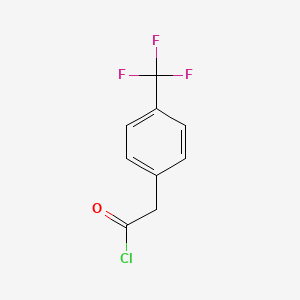

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMKUFMLPHQPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564286 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74426-51-0 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-(Trifluoromethyl)phenylacetyl chloride

In-depth Technical Guide: 4-(Trifluoromethyl)phenylacetyl Chloride

A Senior Application Scientist's Perspective on a Key Synthetic Building Block

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the core properties and applications of 4-(Trifluoromethyl)phenylacetyl chloride. The content herein is structured to provide not just data, but actionable insights into the handling, reactivity, and synthetic utility of this important chemical intermediate.

Strategic Importance in Modern Chemistry

4-(Trifluoromethyl)phenylacetyl chloride is a vital reagent in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)phenylacetyl moiety into target molecules. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its unique electronic properties and metabolic stability. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This makes 4-(Trifluoromethyl)phenylacetyl chloride a valuable building block in the synthesis of pharmaceuticals and advanced materials.

Core Physicochemical Properties

A precise understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe application.

| Property | Value |

| CAS Number | 74426-51-0[1] |

| Molecular Formula | C9H6ClF3O[1] |

| Molecular Weight | 222.59 g/mol [1] |

| Boiling Point | 230.6 °C (Predicted)[1] |

| Density | ~1.355 g/cm³ (Predicted)[1] |

Chemical Reactivity and Synthetic Profile

As an acyl chloride, 4-(Trifluoromethyl)phenylacetyl chloride's reactivity is dominated by nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic and readily undergoes reactions with a variety of nucleophiles.

Key Synthetic Transformations:

-

Amide Formation: It reacts efficiently with primary and secondary amines to form stable amide bonds, a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients.

-

Esterification: In the presence of alcohols, it forms the corresponding esters. This reaction is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

-

Friedel-Crafts Acylation: It can be employed to acylate aromatic compounds in the presence of a Lewis acid catalyst, though the trifluoromethyl group's deactivating effect must be considered.

-

Hydrolysis: The compound readily reacts with water to form 4-(trifluoromethyl)phenylacetic acid. This highlights the necessity of anhydrous conditions during its use to prevent reagent decomposition.[2]

Experimental Protocol: A Standard Amidation Procedure

The following is a detailed, step-by-step methodology for a typical amidation reaction using 4-(Trifluoromethyl)phenylacetyl chloride.

Sources

A Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylacetyl Chloride from Phenylacetic Acid

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Trifluoromethyl)phenylacetyl chloride is a valuable reactive intermediate, serving as a building block for a variety of pharmacologically active compounds and advanced materials.[3][4] This guide provides an in-depth, technically-grounded overview of a robust synthetic pathway to this key intermediate, commencing from the readily available starting material, phenylacetic acid. The synthesis is presented as a two-stage process: the regioselective trifluoromethylation of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that inform the synthetic design.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of phenylacetic acid to 4-(Trifluoromethyl)phenylacetyl chloride necessitates two distinct chemical transformations: the installation of a CF₃ group onto the phenyl ring and the conversion of the carboxylic acid moiety into an acyl chloride. The para-position is the target for trifluoromethylation due to its prevalence in bioactive molecules.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of 4-(Trifluoromethyl)phenylacetyl chloride.

Step 1: Regioselective C-H Trifluoromethylation of Phenylacetic Acid

The direct introduction of a trifluoromethyl group onto an aromatic ring is a challenging yet highly sought-after transformation. While classical methods exist, modern approaches often employ radical-based mechanisms using shelf-stable reagents under mild conditions, offering significant advantages in terms of functional group tolerance and operational simplicity.[2][5]

Mechanistic Considerations and Reagent Selection

Direct C-H trifluoromethylation often proceeds via a radical mechanism. A trifluoromethyl radical (•CF₃) is generated in situ, which then attacks the electron-rich aromatic ring. The choice of reagent is critical for efficiency and safety.

| Reagent Class | Common Examples | Mechanism | Advantages | Disadvantages |

| Hypervalent Iodine | Togni Reagents | Electrophilic/Radical | Shelf-stable, versatile, widely used in academia.[6][7][8] | Relatively high cost. |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic/Radical | Highly reactive, effective for electron-rich arenes.[9][10] | Can be thermally unstable. |

| Sulfinate Salts | Langlois Reagent (CF₃SO₂Na) | Radical | Inexpensive, stable solid, operationally simple.[5][6] | Often requires an oxidant (e.g., t-BuOOH). |

| Gas-Based | Trifluoroiodomethane (CF₃I) | Radical | Potent CF₃ source. | Gaseous, difficult to handle, ozone-depleting potential.[1] |

For this guide, we will focus on a protocol utilizing the Langlois Reagent (sodium trifluoromethanesulfinate) , as it represents a cost-effective, scalable, and operationally simple method for generating the required trifluoromethyl radical.[5] The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), in a suitable solvent system.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

4-(Trifluoromethyl)phenylacetyl chloride structural information and molecular weight

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylacetyl chloride (TFMPAC), a key reagent and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details the compound's structural information, physicochemical properties, synthesis, and reactivity. Emphasis is placed on its application in drug development, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals, offering authoritative grounding and practical methodologies to ensure safe and effective utilization of this versatile compound.

Compound Identification and Physicochemical Properties

4-(Trifluoromethyl)phenylacetyl chloride is a halogenated aromatic compound recognized for its utility as a reactive intermediate. The presence of the trifluoromethyl (-CF3) group significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the 4-(trifluoromethyl)phenylacetyl moiety into target molecules.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | N/A |

| CAS Number | 74426-51-0 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O | [1][2][3] |

| Molecular Weight | 222.59 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | [1] |

Physicochemical Data

The physicochemical properties of TFMPAC are critical for its handling, reaction setup, and purification. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the acyl chloride carbonyl carbon.

| Property | Value | Source |

| Appearance | Liquid (Typical) | N/A |

| Boiling Point | 84-86 °C at 2 mmHg | [4] |

| Density | ~1.355 g/cm³ (Predicted) | [1] |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). | N/A |

| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | [3][5] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 4-(Trifluoromethyl)phenylacetyl chloride involves the chlorination of the corresponding carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid.

Synthetic Pathway

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is often dictated by the desired purity of the final product and the ease of byproduct removal.

-

Using Thionyl Chloride: This is a cost-effective method. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

-

Using Oxalyl Chloride: This reagent is often preferred for smaller-scale or high-purity syntheses. The reaction can be catalyzed by a drop of N,N-dimethylformamide (DMF). The byproducts are all gaseous (CO₂, CO, HCl), simplifying purification.[6]

Chemical Reactivity and Applications in Drug Development

The utility of TFMPAC stems from its dual functionality: the highly reactive acyl chloride group and the metabolically stable, lipophilic trifluoromethyl group.

Reactivity as an Acylating Agent

The acyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the straightforward formation of amides, esters, and other carbonyl derivatives, which are fundamental linkages in many active pharmaceutical ingredients (APIs).

Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere for groups like methyl or chlorine and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[7] Its introduction can lead to:

-

Increased Lipophilicity: The -CF3 group enhances the molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[7][8]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., CYP450 oxidation), which can prolong the drug's half-life.[7]

-

Improved Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with target receptors.[9]

-

Modulation of pKa: The electron-withdrawing nature of the group can influence the acidity or basicity of nearby functional groups, which is critical for drug solubility and receptor binding.[8]

The prevalence of the -CF3 group in FDA-approved drugs underscores its importance in modern medicinal chemistry.[9]

Experimental Protocol: A Case Study in Amide Synthesis

This section provides a self-validating protocol for the synthesis of an amide using TFMPAC and a generic primary amine. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-2-(4-(trifluoromethyl)phenyl)acetamide.

Materials:

-

4-(Trifluoromethyl)phenylacetyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup (The "Why"): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. The inert atmosphere and anhydrous solvent are critical because TFMPAC reacts readily with atmospheric moisture to form the unreactive carboxylic acid.[5] Triethylamine acts as an HCl scavenger, neutralizing the HCl byproduct which would otherwise protonate the benzylamine, rendering it non-nucleophilic.

-

Addition of Reagent (The "Why"): Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction, preventing side reactions and degradation. Add a solution of 4-(Trifluoromethyl)phenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. A slow, controlled addition ensures the reaction temperature remains low.

-

Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. This step ensures the reaction proceeds to completion.

-

Aqueous Work-up (The "Why"): Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the solubility of organic material in the aqueous layer).

-

Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This removes all water and solvent to yield the crude product.

-

Purification and Validation (The "Why"): Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure amide product. The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

4-(Trifluoromethyl)phenylacetyl chloride is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[3] It is a lachrymator and may cause respiratory irritation.[3] It reacts with water to liberate toxic hydrogen chloride gas.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

LookChem. (n.d.). 4-(Trifluoromethyl)phenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). FLUOROMETHYL PHENYL SULFONE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-(Trifluoromethyl)phenylacetyl chloride. Retrieved from [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Future Medicinal Chemistry, 12(11), 1005–1028. Available from: [Link]

-

Meanwell, N. A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(19), 5726. Available from: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)phenylacetyl chloride|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 4-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE [amp.chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. prepchem.com [prepchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of 4-(Trifluoromethyl)phenylacetyl Chloride with Amines: A Senior Application Scientist's Guide to Amide Bond Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

In the landscape of modern drug discovery and materials science, the amide bond remains a cornerstone of molecular architecture. Yet, its formation is often treated as a routine procedure, a simple mix-and-stir step. This guide is predicated on a different philosophy. As a Senior Application Scientist, my experience has shown that true innovation lies in understanding the nuances of a reaction—the "why" behind a protocol, not just the "how." The reactivity of 4-(Trifluoromethyl)phenylacetyl chloride is a case in point. The presence of the trifluoromethyl (CF₃) group is not a trivial substitution; it fundamentally alters the electronic and steric landscape of the molecule, presenting both opportunities and challenges in synthesis. This document is structured to provide not just protocols, but a framework for rational decision-making in your laboratory work. We will dissect the causality behind experimental choices, enabling you to troubleshoot, optimize, and innovate.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of any acyl chloride is governed by the electrophilicity of its carbonyl carbon. In 4-(Trifluoromethyl)phenylacetyl chloride, the CF₃ group exerts a powerful, long-range electron-withdrawing inductive effect (-I effect).[1] This effect propagates through the phenyl ring, significantly depleting electron density from the carbonyl carbon.

-

Increased Electrophilicity: The three highly electronegative fluorine atoms make the carbonyl carbon substantially more electron-deficient and, therefore, a highly attractive target for nucleophiles like amines.[1] This heightened reactivity often translates to faster reaction rates and milder conditions compared to its non-fluorinated analogs.

-

Metabolic Stability and Lipophilicity: For drug development professionals, the CF₃ group is a strategic asset. It is known to enhance metabolic stability and increase lipophilicity, which can improve a compound's pharmacokinetic profile, including membrane permeability and in vivo transport.[2][3]

The decision to use this reagent is therefore often a strategic one, aimed at embedding these desirable properties into the final molecule.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction between 4-(Trifluoromethyl)phenylacetyl chloride and a primary or secondary amine proceeds via a classic nucleophilic acyl substitution mechanism. Understanding this two-stage process is critical for troubleshooting.[4]

-

Addition Stage: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons shift onto the oxygen atom, forming a tetrahedral intermediate.[4]

-

Elimination Stage: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion—an excellent leaving group—is expelled. This is followed by the deprotonation of the nitrogen atom by a base (another amine molecule or an added scavenger base), yielding the neutral amide product and a protonated base.[4][5]

Caption: Nucleophilic Acyl Substitution Mechanism.

Practical Synthesis Strategies & Field-Proven Protocols

The theoretical mechanism translates into practical laboratory methods. The choice of protocol depends on the amine's properties (basicity, steric hindrance, solubility) and the desired scale and purity.

Strategy 1: The Schotten-Baumann Condition (Biphasic System)

This classic and robust method is ideal for simple primary and secondary amines and is easily scalable.[5][6] It utilizes a two-phase solvent system to physically separate the highly water-reactive acyl chloride from the aqueous base, minimizing hydrolysis as a side reaction.[7]

Causality Behind the Choice:

-

Why a Biphasic System? To protect the acyl chloride from hydrolysis by the aqueous base. The reaction occurs at the interface of the two layers.

-

Why an Inorganic Base (NaOH, K₂CO₃)? It acts as an inexpensive and efficient scavenger for the HCl generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.[8]

Self-Validating Experimental Protocol: Schotten-Baumann Synthesis of N-benzyl-2-(4-(trifluoromethyl)phenyl)acetamide

-

Reactant Preparation:

-

In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) in 20 mL of dichloromethane (DCM).

-

In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) (2.0 eq, e.g., 0.8 g in 10 mL of water).

-

Cool both the amine solution and the aqueous base to 0 °C in an ice-water bath.

-

-

Reaction Execution:

-

To the stirred amine solution at 0 °C, add the 4-(Trifluoromethyl)phenylacetyl chloride (1.05 eq, e.g., 2.36 g, 10.5 mmol) dropwise over 5 minutes.

-

Immediately begin the simultaneous dropwise addition of the cold 2 M NaOH solution, ensuring the reaction temperature does not exceed 10 °C. The rate of addition should be controlled to keep the aqueous phase basic (check with pH paper).

-

After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-2 hours.

-

-

Workup and Validation:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ (1 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product can typically be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a white solid.

-

Confirm identity and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Strategy 2: Anhydrous Conditions with an Organic Base

For amines that are sensitive to water, possess poor water solubility, or are sterically hindered, anhydrous conditions are superior.

Causality Behind the Choice:

-

Why Anhydrous? To prevent any possible hydrolysis of the acyl chloride or side reactions with water-sensitive functional groups on the amine.

-

Why an Organic Base (Triethylamine (Et₃N), Pyridine)? These bases are soluble in organic solvents and act as HCl scavengers. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[9] For sterically hindered amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to avoid side reactions.

Self-Validating Experimental Protocol: Anhydrous Synthesis

-

Reactant Preparation:

-

In an oven-dried, nitrogen-flushed flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM (approx. 0.5 M concentration).[10]

-

Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

-

Reaction Execution:

-

Dissolve 4-(Trifluoromethyl)phenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.

-

-

Workup and Validation:

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods to confirm its structure and purity.

-

Caption: General Experimental Workflow for Amide Synthesis.

Navigating Challenges: Steric Hindrance and Low Nucleophilicity

While the CF₃ group enhances reactivity, challenges arise when the amine partner is sterically hindered (e.g., secondary amines with bulky substituents) or has low nucleophilicity (e.g., anilines with electron-withdrawing groups).

-

Sterically Hindered Amines: Reaction rates can be dramatically reduced. In these cases, forcing conditions (heating) may be required. However, this increases the risk of side reactions. The use of more powerful, non-nucleophilic bases and extended reaction times is a common strategy.[11]

-

Poorly Nucleophilic Amines: For anilines, the lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. The highly reactive nature of 4-(Trifluoromethyl)phenylacetyl chloride is an advantage here, often allowing the reaction to proceed where less reactive acylating agents would fail.

In particularly challenging cases where direct acylation gives low yields, conversion of the corresponding carboxylic acid using modern coupling reagents (e.g., HATU, T3P) may be a more effective, albeit less atom-economical, alternative.[12]

Data Presentation: Product Characterization

A self-validating protocol requires thorough characterization of the final product. Below is a table of expected spectroscopic data for a representative product, N-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)acetamide.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-7.2 (m, aromatic protons), δ ~7.6 (d, 2H, Ar-H ortho to CF₃), δ ~7.4 (d, 2H, Ar-H meta to CF₃), δ ~6.8 (d, 2H, Ar-H on methoxyphenyl), δ ~3.8 (s, 3H, OCH₃), δ ~3.7 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169 (C=O), δ ~156-120 (aromatic carbons), δ ~125 (q, CF₃), δ ~55 (OCH₃), δ ~45 (CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62.5 (s, CF₃) |

| IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1325 (C-F stretch) |

| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ |

Conclusion

The reaction of 4-(Trifluoromethyl)phenylacetyl chloride with amines is a powerful tool for synthesizing amides with embedded trifluoromethyl groups, which are highly valuable in pharmaceutical and materials science applications.[13] The enhanced electrophilicity imparted by the CF₃ group allows for rapid and efficient reactions under standard conditions like the Schotten-Baumann protocol or anhydrous methods. Success in the laboratory, however, hinges on a deep understanding of the underlying mechanism and the causal factors that dictate the choice of reaction conditions. By adopting the principles of rational design and self-validating protocols outlined in this guide, researchers can effectively harness the unique reactivity of this reagent to achieve their synthetic goals with precision and confidence.

References

- A Comparative Analysis of the Reactivity of Trifluoroacetyl Chloride and Acetyl Chloride. Benchchem.

- Synthesis of trifluoromethylphenyl amides 1-4. ResearchGate.

- Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones. Organic Chemistry Portal.

- Schotten–Baumann reaction. Grokipedia.

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

-

Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]

-

Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Schotten–Baumann reaction. Wikipedia. Available at: [Link]

-

Choosing amide coupling agent. Reddit. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]

-

Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. National Institutes of Health. Available at: [Link]

-

the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

-

Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Revision Sheets Reactions for OCR (A) A-Level Chemistry Alkanes Combustion. Available at: [Link]

-

Acid chloride reaction with amine. Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones [organic-chemistry.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]

1H NMR and 13C NMR spectral data for 4-(Trifluoromethyl)phenylacetyl chloride

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Trifluoromethyl)phenylacetyl Chloride

Introduction: The Role of NMR in Modern Chemical Analysis

Molecular Structure and Predicted NMR Environments

4-(Trifluoromethyl)phenylacetyl chloride possesses a unique arrangement of functional groups that dictates its electronic and magnetic properties. The molecule consists of a para-substituted benzene ring, a benzylic methylene group (-CH₂-), a reactive acyl chloride moiety (-COCl), and a strongly electron-withdrawing trifluoromethyl group (-CF₃). These features create distinct chemical environments for each proton and carbon atom.

Caption: Molecular structure of 4-(Trifluoromethyl)phenylacetyl chloride with atom labeling.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show two signals in the aromatic region and one signal in the aliphatic region.

Detailed ¹H NMR Signal Analysis

-

Benzylic Protons (Hₐ): The two protons of the methylene group (-CH₂) are chemically equivalent and are not coupled to any other protons, so they are expected to appear as a sharp singlet. In the parent compound, phenylacetyl chloride, these protons resonate around 4.1-4.2 ppm.[1] The presence of the strongly electron-withdrawing trifluoromethyl group at the para position will deshield these protons through an inductive effect, causing a downfield shift.[2] Therefore, a chemical shift of approximately 4.30 ppm is predicted.

-

Aromatic Protons (Hᵦ and H꜀): The 1,4-disubstituted aromatic ring will exhibit an AA'BB' system, which often simplifies to a pattern of two distinct doublets, especially on higher-field instruments.

-

Hᵦ Protons: These protons are ortho to the -CH₂COCl group and meta to the -CF₃ group.

-

H꜀ Protons: These protons are ortho to the highly electron-withdrawing -CF₃ group and meta to the -CH₂COCl group. The potent inductive effect of the trifluoromethyl group is expected to cause significant deshielding of the adjacent H꜀ protons.[2]

-

Consequently, the doublet corresponding to the H꜀ protons is predicted to be further downfield (around 7.65 ppm ) compared to the doublet for the Hᵦ protons (around 7.45 ppm ). Both signals will appear as doublets due to coupling with their ortho neighbors, with a typical coupling constant (³JHH) of approximately 8.0 Hz .[3]

-

Summary of Predicted ¹H NMR Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | ~ 4.30 | Singlet (s) | - | 2H | -CH₂- |

| Hᵦ | ~ 7.45 | Doublet (d) | ~ 8.0 | 2H | Aromatic CH (ortho to -CH₂COCl) |

| H꜀ | ~ 7.65 | Doublet (d) | ~ 8.0 | 2H | Aromatic CH (ortho to -CF₃) |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, including four for the aromatic carbons and three for the substituent carbons. The trifluoromethyl group introduces characteristic C-F couplings.

Detailed ¹³C NMR Signal Analysis

-

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is highly deshielded and is expected to resonate far downfield. Typical chemical shifts for acyl chloride carbons are in the range of 170-185 ppm.[4] A value of approximately 171.0 ppm is predicted.

-

Benzylic Carbon (-CH₂-): The benzylic carbon in phenylacetyl chloride appears around 53 ppm. The para-CF₃ group will have a minor deshielding effect, shifting it slightly downfield. A chemical shift of approximately 54.0 ppm is predicted.

-

Aromatic Carbons:

-

C₄ (C-CF₃): This carbon, directly attached to the trifluoromethyl group, will be deshielded. More importantly, its signal will be split into a quartet by the three fluorine atoms (¹JCF coupling). The one-bond C-F coupling constant is typically large, around 272 Hz.[5] The chemical shift is predicted to be around 132.0 ppm .

-

C₁ (C-CH₂COCl): This is the other quaternary carbon, attached to the acetyl chloride group. Its chemical shift is predicted to be around 135.0 ppm .

-

C₃/C₅ (CH ortho to -CF₃): These carbons will be deshielded by the adjacent CF₃ group and will exhibit a smaller C-F coupling (²JCF). A chemical shift of approximately 130.5 ppm is predicted.

-

C₂/C₆ (CH meta to -CF₃): These carbons are further from the CF₃ group and are predicted to resonate at approximately 126.0 ppm , likely showing a small C-F coupling (³JCF).

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself will also appear as a strong quartet due to the large one-bond C-F coupling (¹JCF ≈ 272 Hz).[5] Its chemical shift is expected in the aromatic region, around 124.0 ppm .[5]

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Predicted Coupling Constant (J, Hz) | Assignment |

| C=O | ~ 171.0 | Singlet (s) | - | Carbonyl |

| C₁ | ~ 135.0 | Triplet (t) (small ⁴JCF) | ~ 3-4 | Aromatic C-ipso (-CH₂COCl) |

| C₂/C₆ | ~ 126.0 | Quartet (q) (small ³JCF) | ~ 4 | Aromatic CH |

| C₃/C₅ | ~ 130.5 | Quartet (q) (small ²JCF) | ~ 30-35 | Aromatic CH |

| C₄ | ~ 132.0 | Quartet (q) | ~ 35-40 | Aromatic C-ipso (-CF₃) |

| -CH₂- | ~ 54.0 | Quartet (q) (small ³JCF) | ~ 3 | Benzylic |

| -CF₃ | ~ 124.0 | Quartet (q) | ~ 272 | Trifluoromethyl |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data for a reactive compound like 4-(Trifluoromethyl)phenylacetyl chloride requires careful attention to experimental detail.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Due to the moisture sensitivity of the acyl chloride functional group, a dry, aprotic deuterated solvent is mandatory. Deuterated chloroform (CDCl₃) is a common choice.[6]

-

Procedure: i. Dry an NMR tube in an oven at >100°C for several hours and cool it in a desiccator. ii. Weigh approximately 10-20 mg of 4-(Trifluoromethyl)phenylacetyl chloride directly into the NMR tube, preferably under an inert atmosphere (e.g., in a glovebox). iii. Using a dry syringe, add ~0.6 mL of deuterated chloroform (CDCl₃). iv. Cap the NMR tube securely and gently agitate to dissolve the sample completely.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Standard one-pulse experiment with broadband proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a higher number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual CHCl₃ signal to 7.26 ppm for ¹H and the CDCl₃ triplet to 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

-

Caption: Experimental workflow for acquiring NMR spectra of a reactive compound.

References

-

University of Colorado Boulder. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

Anonymous. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Widener University. (2020). Carbon NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Anonymous. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

Anonymous. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

-

Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from [Link]

-

San Fabián, J., & Westra Hoekzema, A. J. A. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268–6276. Retrieved from [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Acylation Using 4-(Trifluoromethyl)phenylacetyl Chloride

Abstract

The introduction of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity.[1][2] 4-(Trifluoromethyl)phenylacetyl chloride is a key reagent in this field, serving as a robust acylating agent for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the acylation mechanisms involving this reagent, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental principles of both nucleophilic acyl substitution and electrophilic aromatic substitution (Friedel-Crafts acylation), detailing the profound electronic influence of the 4-trifluoromethylphenyl group on reaction kinetics and outcomes. This document synthesizes theoretical mechanisms with practical, field-proven protocols and analytical validation techniques.

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)phenylacetyl Moiety

The 4-(trifluoromethyl)phenylacetyl group is more than a simple building block; it is a strategic component in rational drug design. The trifluoromethyl group is a potent bioisostere for chlorine atoms and methyl groups, offering a unique combination of steric bulk and extreme electronegativity.[2] Its strong electron-withdrawing nature significantly impacts the electronic environment of the entire molecule, which can modulate receptor binding affinity and improve pharmacokinetic profiles.[2][3]

Key properties conferred by the -CF₃ group include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Increased Lipophilicity: The -CF₃ group enhances a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching target tissues.[2]

-

Modulated Acidity/Basicity: The inductive effect of the -CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Understanding the acylation mechanisms of 4-(Trifluoromethyl)phenylacetyl chloride is therefore essential for leveraging these benefits in the synthesis of novel chemical entities.

Core Acylation Mechanisms

4-(Trifluoromethyl)phenylacetyl chloride participates in two primary classes of acylation reactions, distinguished by the nature of the nucleophile: nucleophilic acyl substitution at the carbonyl carbon and electrophilic aromatic substitution on an aromatic substrate.

Nucleophilic Acyl Substitution: Acylation of Amines, Alcohols, and Thiols

This is the most common application, used to form amides, esters, and thioesters, respectively.[4] The reaction proceeds via a well-established addition-elimination mechanism .[5]

Mechanism Breakdown:

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on the highly electrophilic carbonyl carbon of the acyl chloride. The strong inductive electron-withdrawal by both the chlorine atom and the 4-(trifluoromethyl)phenyl group makes this carbon exceptionally electron-deficient and reactive.[6] This step breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl π-bond reforms by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). Chloride is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[7]

The overall result is the substitution of the chloride with the incoming nucleophile.[5] The reaction is typically rapid and often exothermic.

Caption: Addition-Elimination mechanism for N-acylation.

Causality Behind Experimental Choices:

-

Base: Reactions involving amines or alcohols often include a non-nucleophilic base, such as triethylamine or pyridine. Why? The reaction generates HCl as a byproduct.[8] This acid can protonate the starting nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. The added base acts as a scavenger for HCl, driving the reaction to completion.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. Why? 4-(Trifluoromethyl)phenylacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, consuming the reagent and reducing yield.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The Friedel-Crafts acylation attaches the 4-(trifluoromethyl)phenylacetyl group to an aromatic ring, forming a C-C bond and producing an aryl ketone.[9][10] This reaction requires a strong Lewis acid or Brønsted acid catalyst to generate a sufficiently powerful electrophile.[11]

Mechanism Breakdown:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion .[12] This ion is the key electrophile.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13] The aromaticity of the ring is temporarily lost.

-

Deprotonation and Aromatization: A weak base (often the AlCl₄⁻ complex formed in step 1) removes a proton from the carbon bearing the new acyl group.[13] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final aryl ketone product.

Caption: Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices:

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid catalyst. Why? The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[10][11] This complex deactivates the catalyst, preventing it from participating in further cycles. Therefore, a full equivalent is needed to drive the reaction to completion.

-

Substrate Reactivity: The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring.[14] The presence of electron-withdrawing groups (EWGs) on the aromatic substrate deactivates the ring, making it a poor nucleophile and often causing the reaction to fail under standard conditions.[14]

-

Advanced Catalysts: For deactivated aromatic substrates, stronger catalytic systems are necessary. Trifluoromethanesulfonic acid (TfOH), a superacid, can protonate the acyl chloride to generate the acylium ion and is effective where traditional Lewis acids fail.[14][15]

Experimental Protocols & Data

The following protocols are representative methodologies. Researchers should always perform appropriate risk assessments and optimize conditions for their specific substrates.

Protocol: N-Acylation of Benzylamine

This protocol details the synthesis of N-benzyl-2-(4-(trifluoromethyl)phenyl)acetamide.

Methodology:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-(Trifluoromethyl)phenylacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol: Friedel-Crafts Acylation of Anisole

This protocol details the synthesis of 1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one.

Methodology:

-

Setup: To an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and suspend it in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Add a solution of 4-(Trifluoromethyl)phenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 20 minutes at 0 °C.[16]

-

Substrate Addition: Add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Quenching & Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complexes.[16]

-

Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 1: Comparative Reaction Conditions

| Reaction Type | Substrate Example | Catalyst | Solvent | Temp. (°C) | Key Considerations |

| N-Acylation | Primary/Secondary Amine | None (or DMAP) | DCM, THF | 0 to RT | Requires HCl scavenger (e.g., Et₃N) |

| O-Acylation | Alcohol/Phenol | Pyridine, DMAP | DCM, Pyridine | 0 to RT | Slower than N-acylation; may require heating |

| Friedel-Crafts | Electron-Rich Arene (Anisole) | AlCl₃, FeCl₃ | DCM, CS₂, DCE | 0 to RT | Requires >1 eq. of Lewis acid |

| Friedel-Crafts | Deactivated Arene (Chlorobenzene) | TfOH | Neat or DCE | RT to 80 | Standard Lewis acids often ineffective[14][15] |

Analytical Validation

Confirming the successful acylation and the incorporation of the 4-(trifluoromethyl)phenylacetyl moiety is critical. A combination of spectroscopic methods provides definitive proof of structure.

-

¹⁹F NMR Spectroscopy: This is the most direct method for confirming the presence of the trifluoromethyl group. A successful reaction will show a characteristic singlet in the ¹⁹F NMR spectrum, typically between -62 and -64 ppm (relative to CFCl₃).[17]

-

¹H and ¹³C NMR Spectroscopy: These techniques will confirm the overall structure. In ¹H NMR, the methylene protons (-CH₂-) adjacent to the carbonyl typically appear as a singlet around 3.8-4.2 ppm. In ¹³C NMR, the carbonyl carbon (C=O) signal is expected around 190-200 ppm for ketones and 165-175 ppm for amides/esters.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be present. For the resulting ketone, this band typically appears at 1680-1700 cm⁻¹. For an amide, it appears at 1630-1680 cm⁻¹. Strong C-F stretching bands will also be observable around 1100-1350 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acyl group. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.

Conclusion

4-(Trifluoromethyl)phenylacetyl chloride is a powerful and versatile reagent for introducing a strategically important fluorinated group into target molecules. Its acylation reactions are governed by fundamental principles of nucleophilic and electrophilic substitution, but the outcomes are profoundly influenced by the strong electronic effects of the trifluoromethylphenyl moiety. A deep understanding of the underlying mechanisms—the enhanced electrophilicity of the carbonyl carbon in nucleophilic substitutions and the challenges of generating the acylium ion for Friedel-Crafts reactions—is paramount for operational success. By carefully selecting catalysts, solvents, and reaction conditions based on the principles outlined in this guide, researchers can effectively harness the capabilities of this reagent to advance the development of next-generation pharmaceuticals and fine chemicals.

References

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

-

Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]

-

MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at: [Link]

-

Nucleophilic Substitution Reaction of α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride in Alcohol-Water Mixtures. (n.d.). Available at: [Link]

-

JoVE. (2025, February 12). Phase II Reactions: Acetylation Reactions. Available at: [Link]

-

Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Available at: [Link]

-

LookChem. (n.d.). 4-(Trifluoromethyl)phenylacetyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). 18553 PDFs | Review articles in ACYLATION. Available at: [Link]

-

Friedel–Crafts Acylation. (n.d.). Available at: [Link]

-

National Institutes of Health. (n.d.). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

ScienceDaily. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Available at: [Link]

-

Friedel-Crafts - Acylation. (n.d.). Available at: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Available at: [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Available at: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Available at: [Link]

-

YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

PubMed. (n.d.). Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

YouTube. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Available at: [Link]

-

YouTube. (2020, April 2). 21.7 Nucleophilic Acyl Substitution. Available at: [Link]

-

Furman University Scholar Exchange. (2023, March 25). Measurement and Analysis of 4-trifluoromethyl phenylacetylene (4-TFMPA) via Microwave Spectroscopy. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-(Trifluoromethyl)phenylacetyl chloride. Available at: [Link]

-

Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024, December 17). Available at: [Link]

-

MPG.PuRe. (n.d.). S1 SUPPORTING CRYSTALLOGRAPHIC INFORMATION. Available at: [Link]

-

Wechem. (2025, June 3). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available at: [Link]

-

PubMed. (n.d.). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Available at: [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 4-(Trifluoromethyl)phenylacetyl chloride|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

solubility of 4-(Trifluoromethyl)phenylacetyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethyl)phenylacetyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethyl)phenylacetyl chloride (CAS No. 74426-51-0), a reactive acyl chloride crucial in the synthesis of pharmaceuticals and advanced materials. Due to the compound's high reactivity, particularly its sensitivity to nucleophiles such as water, a thorough understanding of its behavior in various organic solvents is paramount for successful experimental design, reaction optimization, and safety. This document outlines the key physicochemical properties governing solubility, presents a theoretically derived solubility profile in common laboratory solvents, and provides a detailed, field-proven protocol for the empirical determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who handle this and similar reactive intermediates.

Introduction: The Critical Role of Solvent Selection

4-(Trifluoromethyl)phenylacetyl chloride is a specialized chemical intermediate valued for its ability to introduce the 4-(trifluoromethyl)phenylacetyl moiety into target molecules. The trifluoromethyl group often enhances the metabolic stability and biological activity of pharmaceutical candidates. The utility of this reagent is, however, intrinsically linked to its solubility and stability in the chosen reaction medium.

The acyl chloride functional group is highly electrophilic, making the compound susceptible to rapid reaction with protic solvents (e.g., water, alcohols) in a process known as solvolysis.[1] This reactivity necessitates the use of dry, aprotic solvents to maintain the compound's integrity.[2] Improper solvent selection can lead to rapid degradation, formation of phenylacetic acid byproducts, and ultimately, reaction failure.[2] This guide serves to elucidate the principles behind its solubility and provide a practical framework for its effective use.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure, polarity, and potential for intermolecular interactions. For 4-(Trifluoromethyl)phenylacetyl chloride, the key features are:

-

Molecular Structure: The molecule combines a moderately nonpolar aromatic ring, a highly polar and reactive acyl chloride group (-COCl), and an electron-withdrawing trifluoromethyl group (-CF3).

-

Polarity: The combination of these groups results in a polar molecule. The C-Cl and C=O bonds in the acyl chloride group, along with the C-F bonds, create significant dipole moments.

-

Intermolecular Forces: As it lacks O-H or N-H bonds, the compound cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen. Its primary interactions are dipole-dipole forces and van der Waals dispersion forces.[3]

-

Reactivity: The paramount chemical property is the reactivity of the acyl chloride group. It reacts violently with water and readily with other nucleophilic protic solvents like alcohols to form carboxylic acids or esters, respectively.[3][4][5] This reaction is often exothermic and releases corrosive hydrogen chloride (HCl) gas.[2]

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 74426-51-0 | [1] |

| Molecular Formula | C9H6ClF3O | [1][6] |

| Molecular Weight | 222.59 g/mol | [6] |

| Boiling Point | 84-86 °C at 2 mmHg | [7] |

| Density | ~1.355 g/cm³ (Predicted) |[6] |

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for 4-(Trifluoromethyl)phenylacetyl chloride is not widely published, a qualitative and predictive profile can be established based on the principle of "like dissolves like" and the compound's known reactivity. Aprotic solvents are the preferred choice for any application where the integrity of the acyl chloride is required.[1][2]

| Solvent Class | Example Solvents | Predicted Solubility/Reactivity | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate | Generally Soluble | These solvents have sufficient polarity to dissolve the compound through dipole-dipole interactions but lack the reactive O-H or N-H bonds that would lead to solvolysis.[2][8][9] |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Moderately to Sparingly Soluble | The compound's polarity may limit its solubility in highly nonpolar solvents like hexanes. Toluene and diethyl ether are better choices due to some induced dipole interactions.[2] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive / Decomposes | These solvents will readily react with the acyl chloride group via nucleophilic acyl substitution (solvolysis), leading to decomposition, not true dissolution.[1][3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a carefully controlled experimental procedure is required. This protocol is designed to ensure accuracy while mitigating risks associated with the compound's reactivity and hazardous nature.

Safety Precautions

-

4-(Trifluoromethyl)phenylacetyl chloride is corrosive and causes severe skin burns and eye damage.[1][10] It is also a lachrymator (tear-inducing).[2]

-

All handling must be performed in a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are required.[2]

-

The compound reacts with moisture to release corrosive HCl gas.[2][4] All glassware must be rigorously dried (oven or flame-dried) and the experiment must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Materials and Reagents

-

4-(Trifluoromethyl)phenylacetyl chloride (≥95% purity)

-

Anhydrous grade organic solvents (e.g., DCM, THF, Acetonitrile)

-

Small, sealable glass vials with PTFE-lined caps

-

Magnetic stirrer and stir bars or a shaker/incubator

-

Gas-tight syringes and needles

-

0.2 µm PTFE syringe filters

-

Analytical balance (4 decimal places)

-

HPLC or GC-MS system for quantitative analysis

-

Volumetric flasks and pipettes

Experimental Workflow

The following workflow outlines the gravimetric method for determining equilibrium solubility.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add a precisely weighed excess amount of 4-(Trifluoromethyl)phenylacetyl chloride to a pre-weighed, dry vial.

-

Solvent Addition: Add a known volume or mass of the chosen anhydrous solvent to the vial.

-

Sealing: Immediately seal the vial with a PTFE-lined cap.

-

Equilibration: Place the vial in a shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a gas-tight syringe and immediately pass it through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask. This step removes all undissolved solids.

-

Dilution & Quenching: Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile). For certain analytical methods, it may be necessary to quench the reactive acyl chloride at this stage by diluting into a solution containing a derivatizing agent.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method such as HPLC-UV or GC-MS with a proper calibration curve.[6]

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, representing the compound's solubility.

Conclusion

4-(Trifluoromethyl)phenylacetyl chloride is a valuable but highly reactive synthetic building block. Its solubility is dictated by its polar nature and, critically, its reactivity. It is readily soluble in common polar aprotic solvents such as dichloromethane and THF, which are the recommended media for its use. Conversely, it decomposes in protic solvents like water and alcohols. Due to the lack of published quantitative data, the experimental protocol provided in this guide offers a reliable, safe, and accurate method for researchers to determine its solubility in specific solvent systems, enabling robust process development and optimization in chemical synthesis.

References

-

LookChem. 4-(Trifluoromethyl)phenylacetyl chloride. Available at: [Link]

-

PubChem. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Chinnick, C. C. T., and Lincoln, P. A. The Analysis of Acid Chlorides. The Analyst, 1953, 78, 675-678. Available at: [Link]

-

Clark, J. An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

Stahl, C. R., and Siggia, S. Titrimetric Determination of Carboxylic Acid Chloride. Analytical Chemistry, 1957, 29 (1), pp 154–155. Available at: [Link]

-

Mitchell, J., and Smith, D. M. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry, 1950, 22 (6), pp 746–750. Available at: [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

-

PubChem. alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)-. National Center for Biotechnology Information. Available at: [Link]

-

Ashenhurst, J. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

Loba Chemie. PHENYLACETYL CHLORIDE Safety Data Sheet. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. synquestlabs.com [synquestlabs.com]

- 5. savemyexams.com [savemyexams.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-(+)-α-甲氧基-α-(三氟甲基)苯乙酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]